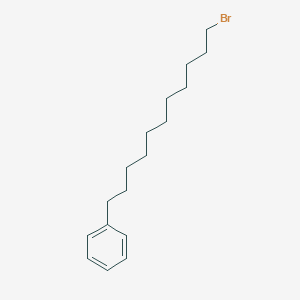

1-BROMO-11-PHENYL UNDECANE

Description

Overview of the Chemical Class and its Significance in Organic Synthesis

1-BROMO-11-PHENYL UNDECANE (B72203) is simultaneously a long-chain haloalkane and a phenyl-substituted alkane. Each of these classifications imparts distinct chemical characteristics and synthetic potential.

Long-Chain Haloalkanes: This class of compounds consists of an extended alkane chain with one or more halogen substituents. The presence of the carbon-halogen (C-X) bond makes them significantly more reactive than their parent alkanes. libretexts.org The C-X bond is polar, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. The reactivity of haloalkanes is inversely related to the strength of the C-X bond; bonds to more electronegative halogens are stronger and less reactive. msu.edu Consequently, the reactivity increases from C-F to C-I. The primary bromo group in 1-BROMO-11-PHENYL UNDECANE is a versatile functional handle for introducing other atoms or molecular fragments through nucleophilic substitution (SN2) reactions. libretexts.org The long alkyl chain also contributes to strong van der Waals forces, influencing physical properties like boiling point.

Phenyl-Substituted Alkanes: When an alkyl substituent attached to a benzene (B151609) ring has seven or more carbon atoms, the compound is named as a phenyl-substituted alkane. libretexts.orglibretexts.orguomustansiriyah.edu.iq In this case, the undecane chain is the parent structure, and the C₆H₅ group is a phenyl substituent. turito.com The phenyl group is largely nonpolar but can undergo electrophilic aromatic substitution reactions, although the conditions are typically harsher than for activated benzene rings. uomustansiriyah.edu.iq The presence of a long alkyl chain can influence the physical properties, such as increasing solubility in nonpolar organic solvents.

The combination of these two functional groups on a long aliphatic spacer makes compounds like this compound valuable building blocks in organic synthesis, allowing for stepwise or orthogonal functionalization at either end of the molecule.

Positional Isomerism and Stereochemical Considerations in Undecane Derivatives

The undecane backbone of this compound allows for significant structural diversity through isomerism.

Positional Isomerism: This form of structural isomerism arises from the different possible locations of functional groups on the carbon chain. For a dibrominated undecane, numerous positional isomers exist (e.g., 1,11-dibromoundecane (B97371), 1,10-dibromoundecane, 2,10-dibromoundecane, etc.). Similarly, for this compound, the bromo and phenyl groups could be located at other positions, leading to isomers such as 1-bromo-10-phenyl undecane or 2-bromo-11-phenyl undecane. Each positional isomer would be expected to have unique physical properties and potentially different chemical reactivity based on the location of the functional groups.

Stereochemical Considerations: Stereoisomerism relates to the three-dimensional arrangement of atoms.

Conformational Isomerism: The long, flexible undecane chain can adopt a multitude of shapes, or conformations, due to free rotation around its carbon-carbon single bonds.

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. This typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different groups. In the parent molecule, this compound, there are no chiral centers. The carbon bearing the bromine atom (C1) is bonded to two hydrogen atoms, and the carbon bearing the phenyl group (C11) is also bonded to two hydrogen atoms. However, reactions involving this molecule could introduce chirality. For instance, substitution or addition reactions at positions other than C1 or C11 could create stereocenters, leading to the formation of enantiomers and diastereomers. While not directly applicable to a linear alkane, studies on cyclic undecane derivatives, such as 1,5-dioxaspiro[5.5]undecane, reveal complex stereochemical phenomena like axial and helical chirality, underscoring the rich stereochemical possibilities within eleven-carbon frameworks. researchgate.netnih.gov

Research Landscape of Bifunctional Organic Compounds with Halogen and Aromatic Moieties

Bifunctional molecules containing both a halogen and an aromatic ring are cornerstone reagents in modern organic chemistry. nih.govsci-hub.se The presence of two distinct reactive sites allows for selective and sequential chemical transformations, which is a powerful strategy for constructing complex molecular architectures.

The halogen (e.g., bromo) and the aromatic ring (e.g., phenyl) possess orthogonal reactivity. The bromoalkane end can participate in nucleophilic substitutions or eliminations, while the aromatic ring can undergo electrophilic substitutions. libretexts.orguomustansiriyah.edu.iq This differential reactivity allows chemists to modify one part of the molecule while leaving the other intact for a subsequent reaction step.

This strategy is widely employed in various fields:

Medicinal Chemistry: Bifunctional linkers are used to connect different pharmacophores or to attach a drug molecule to a larger entity like an antibody. google.com

Materials Science: Compounds with terminal halo-aromatic functionality are used in the synthesis of polymers and advanced materials. For example, they can be used to create self-assembled monolayers on surfaces or as precursors for liquid crystals. acs.org

Organic Synthesis: These compounds serve as versatile building blocks. For instance, the bromo-end could be converted into an organometallic reagent for a coupling reaction, while the phenyl group could be functionalized separately. This modular approach is central to the synthesis of polycyclic aromatic compounds and other complex targets. beilstein-journals.org

Research into bifunctional halo-aromatic compounds focuses on developing new synthetic methods to access these building blocks and exploring their applications in creating novel, functional molecules. nih.govsci-hub.se

Data Tables

The following tables provide context on the physical properties and reactivity relevant to the chemical class of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃Br |

| Molecular Weight | 235.21 g/mol |

| Boiling Point | 251.6 °C at 760 mmHg |

| Melting Point | -9 °C |

| Density | 1.054 g/mL |

Data sourced from publicly available chemical databases.

| Bond | Bond Enthalpy (kJ/mol) | Reactivity Trend |

|---|---|---|

| C-F | 485 | Increasing Reactivity → |

| C-Cl | 327 | |

| C-Br | 285 | |

| C-I | 213 |

General data illustrating chemical principles.

Structure

3D Structure

Properties

IUPAC Name |

11-bromoundecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27Br/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGENGEQZELQBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370837 | |

| Record name | Benzene,(11-bromoundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101025-08-5 | |

| Record name | Benzene,(11-bromoundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 11 Phenyl Undecane

Strategies for Carbon-Bromine Bond Formation in Terminal Alkyl Chains

The introduction of a bromine atom at the terminus of the eleven-carbon chain is a critical step that can be achieved through several reliable methods, starting from either unsaturated or oxygenated precursors.

The addition of hydrogen bromide (HBr) across the double bond of an unsaturated precursor, specifically 11-phenyl-1-undecene, is a direct method for generating the target compound. To ensure the desired terminal bromination (anti-Markovnikov addition), the reaction is typically conducted under free-radical conditions. This is often initiated by peroxides (e.g., benzoyl peroxide) or UV irradiation, which directs the bromine atom to the less substituted carbon of the alkene.

| Reactant | Reagent | Condition | Product |

| 11-Phenyl-1-undecene | HBr, Peroxides (ROOR) | Free-radical addition | 1-Bromo-11-phenyl undecane (B72203) |

Without a radical initiator, the reaction would proceed via a carbocationic intermediate, leading to Markovnikov addition and the formation of the undesired 10-bromo-11-phenyl undecane.

A highly common and efficient route involves the conversion of the hydroxyl group of 11-phenyl-1-undecanol into a bromide. This transformation can be accomplished using various brominating agents. The choice of reagent can depend on factors such as desired yield, reaction conditions, and substrate tolerance. The synthesis of the precursor, 11-phenyl-1-undecanol, can be achieved by the reduction of 11-phenylundecanoic acid. prepchem.com

Common methods include the use of phosphorus tribromide (PBr₃) or the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). The Appel reaction is known for its mild conditions and is often effective for converting primary alcohols. echemi.com

| Precursor | Reagent(s) | Reaction Type | Key Features |

| 11-Phenyl-1-undecanol | PBr₃ | Nucleophilic Substitution | Standard method, good for primary alcohols. |

| 11-Phenyl-1-undecanol | CBr₄, PPh₃ | Appel Reaction | Mild conditions, high yield, good for sensitive substrates. |

| 11-Phenyl-1-undecanol | HBr (conc. aq.) | Nucleophilic Substitution | Requires heating, potential for side reactions. |

The Finkelstein reaction provides a pathway to synthesize alkyl bromides from other alkyl halides, typically alkyl chlorides. doubtnut.comallrounder.ai In the context of synthesizing 1-bromo-11-phenyl undecane, one could start with 1-chloro-11-phenyl undecane and treat it with a bromide salt like sodium bromide (NaBr) in a suitable solvent such as acetone. The reaction's equilibrium is driven forward by the precipitation of the less soluble sodium chloride in acetone, an application of Le Chatelier's Principle. allrounder.aiyoutube.com While this method is more commonly used for preparing alkyl iodides, the underlying principle of halogen exchange is applicable. allrounder.ai

| Starting Material | Reagent | Solvent | Driving Force |

| 1-Chloro-11-phenyl undecane | Sodium Bromide (NaBr) | Acetone | Precipitation of NaCl |

Approaches for Phenyl Moiety Incorporation at Distal Positions

Introducing the phenyl ring at the end of the long alkyl chain can be achieved either by building the chain onto an aromatic ring or by coupling the two fragments.

Modern organometallic cross-coupling reactions offer powerful and versatile methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.org A plausible route to this compound would involve the reaction of phenylboronic acid with a dihaloalkane, such as 1,11-dibromoundecane (B97371). Careful control of stoichiometry (using an excess of the dihalide) would be necessary to favor monosubstitution over the formation of 1,11-diphenylundecane. The reaction proceeds under basic conditions with a suitable palladium catalyst and ligand. tcichemicals.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene, catalyzed by a palladium complex. wikipedia.org One could envision a synthesis involving the coupling of bromobenzene (B47551) with 11-bromo-1-undecene. nih.gov This would form 11-bromo-1-phenyl-1-undecene, which would then require a subsequent hydrogenation step to saturate the double bond to yield the final product. The reaction typically requires a base to regenerate the active palladium(0) catalyst. wikipedia.orgtaylorandfrancis.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A synthetic sequence could begin with the coupling of phenylacetylene (B144264) and 1-bromo-9-chlorononane. Subsequent reduction of the alkyne and conversion of the terminal chloride to a bromide would be required, making this a multi-step approach.

| Coupling Reaction | Phenyl Source | Alkyl Chain Source | Catalyst System (Typical) |

| Suzuki-Miyaura | Phenylboronic Acid | 1,11-Dibromoundecane | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |

| Heck | Bromobenzene | 11-Bromo-1-undecene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base |

| Sonogashira | Phenylacetylene | 1-Bromo-9-chlorononane | Pd/Cu catalyst + Base (e.g., Amine) |

The Friedel-Crafts reaction is a classic method for attaching alkyl substituents to an aromatic ring. masterorganicchemistry.comlumenlearning.com

Friedel-Crafts Alkylation: The direct reaction of benzene (B151609) with an 11-bromoalkyl halide (like 1,11-dibromoundecane) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) can introduce the phenyl group. masterorganicchemistry.comorgoreview.com However, a significant limitation of this method when using long-chain primary alkyl halides is the propensity for the intermediate carbocation to undergo rearrangement (via hydride shifts) to form more stable secondary carbocations. libretexts.orgblogspot.com This would lead to a mixture of products with the phenyl group attached at various positions along the undecane chain, rather than exclusively at the terminus. Using a large excess of benzene can help minimize polyalkylation. orgoreview.com

Friedel-Crafts Acylation: To circumvent the issue of carbocation rearrangement, a more reliable two-step approach is often employed. First, a Friedel-Crafts acylation is performed by reacting benzene with 11-bromoundecanoyl chloride in the presence of a Lewis acid. This forms 11-bromo-1-phenyl-1-undecanone. The acylium ion intermediate does not rearrange. libretexts.org Subsequently, the ketone carbonyl group is reduced to a methylene (B1212753) (CH₂) group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, yielding the desired this compound.

| Reaction Type | Alkylating/Acylating Agent | Catalyst | Major Challenge / Feature |

| Friedel-Crafts Alkylation | 1,11-Dibromoundecane | AlCl₃ | Carbocation rearrangement leads to isomeric products. blogspot.com |

| Friedel-Crafts Acylation | 11-Bromoundecanoyl Chloride | AlCl₃ | No rearrangement; forms a ketone intermediate. libretexts.org |

Reaction of Phenyl Organometallic Reagents with Electrophilic Undecane Derivatives

A primary strategy for forging the phenyl-undecane bond is through the reaction of a phenyl organometallic reagent with a suitable electrophilic undecane derivative. This approach leverages the nucleophilic character of the phenyl group when bonded to a metal, enabling it to attack an electrophilic carbon on the undecane chain.

One of the most common and effective methods involves the use of Grignard reagents. mt.com Specifically, phenylmagnesium bromide (PhMgBr), a readily prepared Grignard reagent, can be reacted with a dielectrophilic undecane derivative such as 1,11-dibromoundecane. numberanalytics.comgoogleapis.com In this nucleophilic substitution reaction, the phenyl group displaces one of the bromine atoms, forming the desired carbon-carbon bond. kyoto-u.ac.jp

The general mechanism for this type of transition-metal-catalyzed cross-coupling reaction typically involves three key steps:

Oxidative Addition: The transition metal catalyst, often nickel or palladium-based, inserts into the carbon-halide bond of the organic halide. thieme-connect.delibretexts.org

Transmetalation: The organometallic reagent (e.g., Grignard reagent) transfers its organic group to the catalyst. thieme-connect.delibretexts.org

Reductive Elimination: The two organic groups on the catalyst couple and are eliminated, regenerating the catalyst and forming the final product. thieme-connect.delibretexts.org

Iron-catalyzed cross-coupling reactions have also emerged as a practical alternative, demonstrating high yields for the reaction of aryl Grignard reagents with alkyl halides. thieme-connect.de For instance, the reaction of phenylmagnesium bromide with an alkyl bromide can proceed with high efficiency in the presence of an iron(III) chloride catalyst and an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA). thieme-connect.de

| Organometallic Reagent | Electrophilic Substrate | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Phenylmagnesium Bromide (PhMgBr) | 1,11-Dibromoundecane | Ni or Pd catalyst | Forms C-C bond via nucleophilic substitution. kyoto-u.ac.jpthieme-connect.de |

| Phenylmagnesium Bromide (PhMgBr) | Bromocycloheptane | FeCl3 / TMEDA | High yield (97%) aryl-alkyl cross-coupling. thieme-connect.de |

| Alkyl Grignard Reagents | Alkyl Halides | Cuprous Iodide | Good yields for cross-coupling products. researchgate.net |

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of this compound can also be accomplished through multi-step pathways starting from simpler, more readily available precursors. libretexts.orgudel.edu These routes offer flexibility and can be adapted to introduce various functionalities if needed.

Sequential Functionalization Strategies

A logical multi-step approach involves the sequential functionalization of a bifunctional starting material. For instance, one could start with 11-bromo-1-undecanol (B108197). This compound possesses a bromine atom at one end and a hydroxyl group at the other. The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a phenyl nucleophile. Alternatively, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then undergo further reactions to introduce the phenyl group.

Another viable precursor is 1-undecanol, which can be brominated at one end. The remaining hydroxyl group can then be manipulated as described above to introduce the phenyl group.

Protecting Group Chemistry in Complex Synthetic Routes

In multi-step syntheses involving molecules with multiple reactive sites, protecting groups are often indispensable. organic-chemistry.orgpressbooks.pub A protecting group temporarily masks a functional group to prevent it from reacting under certain conditions. organic-chemistry.org For the synthesis of this compound, if a precursor with two potentially reactive functional groups is used, one may need to be protected while the other is being modified. sathyabama.ac.in

For example, if starting with a molecule containing both a hydroxyl and a halide functionality, the hydroxyl group might need to be protected while a reaction is performed at the halide position. libretexts.org A good protecting group should be easy to introduce, stable under the reaction conditions, and easy to remove without affecting the rest of the molecule. pressbooks.pub Common protecting groups for alcohols include acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers. libretexts.org The choice of protecting group is crucial and depends on the specific reaction conditions of the subsequent steps. organic-chemistry.org

Optimization of Reaction Conditions and Process Parameters

The success of any synthetic procedure hinges on the careful optimization of reaction conditions. For the preparation of this compound, factors such as solvent, temperature, and pressure can significantly impact the yield, selectivity, and reaction kinetics.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly affects the rate of reaction. Generally, increasing the temperature increases the reaction rate. However, for many reactions, including Grignard reactions, precise temperature control is crucial to prevent side reactions and decomposition of the reagents. numberanalytics.com Grignard reactions are often initiated at room temperature or with gentle heating and then may require cooling to control the exothermic reaction. mt.com Low to moderate temperatures, often between -78°C and 0°C, are typically employed to enhance selectivity and yield in Grignard reactions. numberanalytics.com

While pressure is less commonly a primary variable in the types of reactions discussed for the synthesis of this compound, it can play a role in certain specialized procedures or when dealing with gaseous reactants or products. For most lab-scale syntheses of this compound, the reactions are conducted at atmospheric pressure.

Catalyst Selection and Loading in Coupling Reactions

The synthesis of this compound via cross-coupling reactions, such as Suzuki-Miyaura or Kumada-Corriu, is highly dependent on the catalytic system employed. These reactions are essential for forming the C(sp²)-C(sp³) bond between the phenyl ring and the undecyl chain. The primary challenge in coupling long-chain alkyl halides is preventing side reactions, most notably β-hydride elimination. acs.orgnih.gov Catalyst selection is therefore paramount to ensure high yields and selectivity.

Palladium-Based Catalysts: Palladium complexes are the most extensively used catalysts for cross-coupling reactions due to their high efficiency and functional group tolerance. libretexts.org For reactions involving sp³-hybridized substrates like an 11-bromoundecyl precursor, the choice of ligand is crucial. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired reductive elimination step and suppress side reactions. libretexts.org

Nickel-Based Catalysts: Nickel catalysts have emerged as a powerful and more economical alternative to palladium for coupling unactivated alkyl halides. nih.govlibretexts.org These catalysts can activate C-Br bonds effectively and are particularly useful in Kumada-Corriu type couplings with Grignard reagents. mdpi.com Nickel systems can operate via different mechanistic pathways, including radical mechanisms, which can be advantageous for secondary alkyl halides but also require careful control. nih.gov

Earth-Abundant Metal Catalysts (Fe, Cu): In recent years, catalysts based on iron and copper have gained attention for their low cost and reduced toxicity. mdpi.com Copper-catalyzed cross-coupling of Grignard reagents with primary alkyl halides has shown high efficiency. researchgate.net Iron-mediated couplings are also being developed, offering a sustainable approach, though they can sometimes be less selective than their palladium or nickel counterparts. acs.org

Catalyst loading is a critical parameter that balances reaction efficiency with cost and product purity. Higher loadings can lead to faster reactions and higher yields but increase costs and the amount of residual metal in the final product, which may require additional purification steps. Conversely, lower catalyst loadings are more economical but may result in slower conversions and reduced yields. eie.gr For many palladium- and nickel-catalyzed couplings of alkyl halides, loadings typically range from 0.5 mol% to 5 mol%. acs.orgmdpi.com

| Catalyst Type | Common Precursors | Typical Ligands | Typical Loading (mol%) | Key Advantages |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Phosphines (e.g., P(tBu)₃), N-Heterocyclic Carbenes (NHCs) | 0.5 - 2% | High functional group tolerance, well-understood reactivity. libretexts.org |

| Nickel | NiCl₂(dppp), Ni(cod)₂ | Phosphines, NHCs | 1 - 5% | Lower cost, effective for unactivated alkyl halides. nih.govmdpi.com |

| Iron | FeCl₃, Fe(acac)₃ | Often ligand-free or with simple ligands | 3 - 10% | Very low cost, environmentally benign. acs.org |

| Copper | CuI, CuCl | Often requires additives (e.g., 1-phenylpropyne) | 1 - 5% | Inexpensive, efficient for Grignard couplings. researchgate.net |

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

Route 1: Kumada-Corriu Coupling This route would likely involve the reaction of a Grignard reagent, such as 11-bromoundecylmagnesium bromide, with an aryl halide like bromobenzene, catalyzed by a nickel or palladium complex. mdpi.com

Efficiency: Grignard reagents are highly nucleophilic, leading to rapid reaction rates and often high yields. researchgate.net The primary challenge is managing the reactivity to avoid side reactions.

Scalability: The primary drawback for scalability is the nature of the Grignard reagent. It is highly sensitive to moisture and air, requiring strictly controlled, inert atmospheric conditions and anhydrous solvents, which can be complex and costly to maintain on an industrial scale. nih.gov While the reagents themselves are inexpensive, the required infrastructure for safe handling can be substantial.

Route 2: Suzuki-Miyaura Coupling This approach would most likely involve coupling phenylboronic acid with 1,11-dibromoundecane or, more plausibly, coupling an 11-bromoundecylboronic ester with bromobenzene. libretexts.org

Efficiency: Suzuki reactions are renowned for their exceptional tolerance of various functional groups, which simplifies the synthesis of complex molecules. Yields are generally high to excellent. libretexts.org A potential issue with using boronic acids is their tendency to form trimeric cyclic anhydrides (boroxines), which can complicate reaction stoichiometry, though stable boronic esters (like MIDA boronates) can overcome this. uni-muenchen.de

Scalability: Organoboron reagents are generally solids that are significantly more stable to air and moisture than Grignard reagents. uni-muenchen.de This robustness makes them much easier and safer to handle in large-scale operations, reducing the need for highly specialized equipment. However, boronic acids and palladium catalysts can be more expensive than the components of a Kumada coupling, and the process generates boron-containing waste that requires management. libretexts.orguni-muenchen.de

Comparative Summary: For large-scale industrial synthesis, the Suzuki-Miyaura route is often preferred despite the higher initial cost of reagents. Its operational simplicity, the stability of its intermediates, and enhanced safety profile typically outweigh the high reactivity and stringent handling requirements of the Kumada-Corriu coupling. The choice ultimately depends on a balance of factors including available infrastructure, target production volume, and cost considerations.

| Parameter | Kumada-Corriu Coupling | Suzuki-Miyaura Coupling |

|---|---|---|

| Key Reagents | Grignard Reagent (e.g., R-MgBr) + Aryl Halide | Organoboron Reagent (e.g., R-B(OH)₂) + Aryl Halide |

| Typical Catalyst | Nickel or Palladium Complexes. mdpi.com | Palladium Complexes. libretexts.org |

| Efficiency & Yield | High reactivity, fast reactions, generally good yields. researchgate.net | Excellent functional group tolerance, high yields. libretexts.org |

| Scalability Pros | Inexpensive reagents (Mg, alkyl halides). | Air/moisture stable reagents, safer handling, operational simplicity. uni-muenchen.de |

| Scalability Cons | Highly sensitive reagents require strict inert conditions, posing safety and cost challenges. nih.gov | Higher cost of boronic acids and palladium catalysts; borate (B1201080) waste management. uni-muenchen.de |

Advanced Reaction Chemistry and Transformations of 1 Bromo 11 Phenyl Undecane

Nucleophilic Substitution Reactions at the C-1 Bromine Center

The carbon-bromine bond in 1-bromo-11-phenyl undecane (B72203) is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the C-1 position susceptible to attack by a wide range of nucleophiles. As a primary alkyl halide, its reactions are predominantly governed by the bimolecular nucleophilic substitution (S(_N)2) mechanism, which involves a single, concerted step of bond-forming and bond-breaking. masterorganicchemistry.comvedantu.com The unimolecular (S(_N)1) pathway, involving a carbocation intermediate, is generally disfavored for primary halides due to the high energy of the resulting primary carbocation. reddit.com

S(_N)2 Reactions with Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Phosphorus)

The S(_N)2 reaction involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry at the reaction center. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. vedantu.com For 1-bromo-11-phenyl undecane, the long undecyl chain presents minimal steric hindrance at the C-1 position, allowing for efficient S(_N)2 reactions. reddit.com

Oxygen-based nucleophiles readily react with this compound to yield a variety of valuable products.

Alcohols: The hydrolysis of this compound to form 11-phenylundecan-1-ol (B8693337) can be achieved by reaction with a strong base like hydroxide (B78521) (OH⁻) in a typical S(_N)2 fashion. Alternatively, using water as a weak nucleophile under conditions that might favor S(_N)1 solvolysis is also possible, though less efficient for a primary halide.

Ethers: The Williamson ether synthesis provides a classic and effective method for preparing ethers from this substrate. An alkoxide or phenoxide ion acts as the nucleophile, attacking the primary carbon and displacing the bromide ion. This method is versatile, allowing for the synthesis of both symmetrical and unsymmetrical ethers.

Esters: Esters can be synthesized by reacting this compound with a carboxylate salt (RCOO⁻). The carboxylate anion serves as the oxygen nucleophile in an S(_N)2 displacement of the bromide. This reaction is a common method for creating ester linkages from alkyl halides. lookchem.com

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product Class | Expected Product Name |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | 11-Phenylundecan-1-ol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | 1-Ethoxy-11-phenylundecane |

| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Ester | 11-Phenylundecyl acetate |

Nitrogen nucleophiles are crucial for introducing amine functionalities, which are prevalent in pharmaceuticals and specialty chemicals.

Amines: The reaction of this compound with ammonia (B1221849) is a direct route to 11-phenylundecylamine. However, the primary amine product is also nucleophilic and can react further with the starting alkyl halide, leading to a mixture of primary, secondary, and tertiary amines. Using a large excess of ammonia can favor the formation of the primary amine. pearson.com Reaction with a primary or secondary amine will yield secondary or tertiary amines, respectively.

Quaternary Ammonium (B1175870) Salts (QASs): These compounds are readily formed through the exhaustive alkylation of a tertiary amine with this compound. quora.comtsijournals.com This reaction, known as the Menshutkin reaction, is an efficient S(_N)2 process where the tertiary amine attacks the alkyl halide, forming a stable tetra-alkylated ammonium salt. kpi.ua These QASs have applications as surfactants and phase-transfer catalysts. nih.gov

Table 2: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Class | Expected Product Name |

| Ammonia | Ammonia (NH₃, excess) | Primary Amine | 11-Phenylundecylamine |

| Tertiary Amine | Trimethylamine (B31210) (N(CH₃)₃) | Quaternary Ammonium Salt | N,N,N-Trimethyl-11-phenylundecan-1-aminium bromide |

Sulfur nucleophiles are generally more potent than their oxygen counterparts due to sulfur's greater polarizability and size.

Thiols: 11-Phenylundecanethiol can be prepared by reacting this compound with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). To avoid the formation of the thioether byproduct, thiourea (B124793) can be used to form an isothiouronium salt intermediate, which is then hydrolyzed to yield the thiol.

Thioethers (Sulfides): The sulfur analog of the Williamson ether synthesis is a highly efficient method for preparing thioethers. masterorganicchemistry.com A thiolate anion (RS⁻), generated by deprotonating a thiol with a base, acts as a powerful nucleophile to displace the bromide from this compound. iranchembook.ir Modern methods for thioether synthesis, including those using xanthates or photocatalysis, are also applicable and offer advantages such as being thiol-free. nih.govnih.govchemrevlett.com

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Product Class | Expected Product Name |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Thiol | 11-Phenylundecanethiol |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether | Ethyl (11-phenylundecyl) sulfide |

Phosphorus nucleophiles are key to forming reagents for olefination reactions.

Phosphonium (B103445) Salts: this compound reacts readily with triphenylphosphine (B44618) (PPh₃) in a classic S(_N)2 reaction to produce a phosphonium salt. lumenlearning.comlibretexts.org The resulting (11-phenylundecyl)triphenylphosphonium bromide is a stable, crystalline solid. wpmucdn.com This salt is the direct precursor to a Wittig reagent. Upon treatment with a strong base (e.g., n-butyllithium), the phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom to form a phosphorus ylide. This ylide is a powerful nucleophile used in the Wittig reaction to convert aldehydes and ketones into alkenes. nih.govwikipedia.org

Table 4: Reaction with Phosphorus Nucleophile

| Nucleophile | Reagent Example | Product Class | Expected Product Name |

| Phosphine (B1218219) | Triphenylphosphine (PPh₃) | Phosphonium Salt | (11-Phenylundecyl)triphenylphosphonium bromide |

S(_N)1 Reactions and Carbocation Intermediates

The S(_N)1 reaction mechanism proceeds through a two-step process where the rate-determining step is the formation of a carbocation intermediate. vedantu.comreddit.com This pathway is favored for tertiary alkyl halides because they form relatively stable tertiary carbocations.

For this compound, an S(_N)1 reaction is highly disfavored. The loss of the bromide leaving group would generate a primary (1°) carbocation, the 11-phenylundecyl cation. Primary carbocations are energetically very unstable and their formation represents a significant activation barrier. masterorganicchemistry.com Therefore, under typical nucleophilic substitution conditions, the S(_N)2 pathway will overwhelmingly predominate.

Theoretically, if the 11-phenylundecyl carbocation were to form, it would be susceptible to rearrangement to a more stable carbocation. vedantu.comlibretexts.org A 1,2-hydride shift from the C-2 position to the C-1 position would result in a more stable secondary (2°) carbocation. msu.educhadsprep.comlibretexts.org This rearranged carbocation would then react with the nucleophile. However, the initial high-energy barrier to forming the primary carbocation makes this entire sequence unlikely. The distant phenyl group at the C-11 position has a negligible electronic effect on the C-1 center and cannot provide the resonance stabilization needed to facilitate an S(_N)1 reaction, unlike a benzylic halide where the phenyl group is directly attached to the reacting carbon. libretexts.org

Chemo- and Regioselectivity in Nucleophilic Attack

The structure of this compound, featuring a primary alkyl bromide, dictates a high propensity for SN2 reactions. Nucleophilic attack predominantly occurs at the C1 position, displacing the bromide ion. The long undecane chain and the terminal phenyl group are generally unreactive towards common nucleophiles under standard conditions, ensuring high chemoselectivity.

Regioselectivity is also high, as the primary carbon is the most sterically accessible and electronically favorable site for nucleophilic substitution. Competing reactions, such as those at other positions along the alkyl chain, are not observed due to the stability of C-H and C-C bonds.

Transformations Involving the Phenyl Moiety

While the primary reaction site is the alkyl bromide, the terminal phenyl group can also undergo specific transformations.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound can undergo electrophilic aromatic substitution. The long alkyl chain acts as a weak activating group, directing incoming electrophiles to the ortho and para positions. The steric hindrance from the undecane chain can influence the ratio of ortho to para products, with the para substituted product often being favored.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Major Product(s) | Reaction Conditions |

| NO₂⁺ | p-nitro-1-bromo-11-phenyl undecane | HNO₃/H₂SO₄ |

| Br₂ | p-bromo-1-bromo-11-phenyl undecane | Br₂/FeBr₃ |

| RCO⁺ | p-acyl-1-bromo-11-phenyl undecane | Acyl chloride/AlCl₃ |

Lithiation and Subsequent Reactions of the Phenyl Group

Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. However, direct lithiation of the phenyl group in this compound is challenging due to the presence of the acidic benzylic protons and the reactive bromide. A more common strategy involves halogen-metal exchange at the bromide, followed by subsequent reactions. Alternatively, protecting the bromide or using specific directing groups on the phenyl ring would be necessary for selective lithiation of the aromatic core.

Hydrogenation of the Aromatic Ring

The phenyl group can be reduced to a cyclohexyl group via catalytic hydrogenation. This transformation requires forcing conditions, such as high pressure and temperature, and a suitable catalyst like rhodium on carbon or ruthenium. The alkyl bromide may be susceptible to hydrogenolysis under these conditions, potentially leading to the formation of 11-phenylundecane or 11-cyclohexylundecane.

Elimination Reactions for Alkene Formation

This compound can undergo elimination reactions to form undec-1-ene-11-phenyl. The mechanism of this reaction is highly dependent on the reaction conditions.

E1 and E2 Mechanistic Pathways

The E2 mechanism is favored by the use of a strong, sterically hindered base, such as potassium tert-butoxide. This pathway involves a concerted step where the base removes a proton from the C2 position while the bromide ion departs from C1, leading to the formation of the double bond.

The E1 mechanism is less common for primary alkyl halides but can be promoted under conditions that favor carbocation formation, such as in the presence of a weak base and a polar protic solvent. The initial slow step is the departure of the bromide ion to form a primary carbocation, which is highly unstable and can rearrange. However, due to this instability, the E1 pathway is generally not a preferred method for inducing elimination in this substrate.

Table 2: Conditions Favoring E1 vs. E2 Pathways for this compound

| Factor | E1 Pathway | E2 Pathway |

| Base | Weak base (e.g., H₂O, ROH) | Strong, sterically hindered base (e.g., KOtBu, DBU) |

| Solvent | Polar protic (e.g., ethanol) | Aprotic or polar aprotic |

| Substrate | Not favored for primary halides | Favored for primary halides |

| Leaving Group | Good leaving group | Good leaving group |

Regioselective Control in Elimination Products

Elimination reactions of this compound, a primary alkyl halide, can lead to the formation of isomeric alkenes through the removal of a hydrogen atom from a beta-carbon and the bromide from the alpha-carbon. iitk.ac.in The regiochemical outcome of these E2 eliminations is highly dependent on the steric bulk of the base employed, allowing for selective synthesis of either the Hofmann or Zaitsev product. orgoreview.comlibretexts.org

Hofmann Elimination: The use of a sterically hindered, bulky base, such as potassium tert-butoxide (t-BuOK), favors the removal of the more accessible, sterically unhindered proton from the terminal methyl group (C2). libretexts.orgmasterorganicchemistry.com This pathway leads to the formation of the less substituted alkene, 11-phenylundec-1-ene , as the major product. libretexts.org The steric hindrance of the bulky base prevents it from easily accessing the internal protons at C2, making the kinetic product the predominant one. youtube.com

Zaitsev Elimination: Conversely, employing a small, sterically unhindered base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) favors the formation of the more thermodynamically stable, more substituted alkene. orgoreview.comlibretexts.org In this case, the base can access the protons on C2, leading to the formation of (E/Z)-11-phenylundec-2-ene as the major product. According to Zaitsev's rule, elimination preferentially yields the alkene with the most alkyl substituents on the double bond due to its greater stability, which is attributed to hyperconjugation. orgoreview.com

The regioselectivity of these reactions can be summarized as follows:

| Base | Reagent Example | Major Product | Minor Product | Governing Rule |

| Bulky | Potassium tert-butoxide (t-BuOK) | 11-phenylundec-1-ene | (E/Z)-11-phenylundec-2-ene | Hofmann masterorganicchemistry.com |

| Small | Sodium Ethoxide (NaOEt) | (E/Z)-11-phenylundec-2-ene | 11-phenylundec-1-ene | Zaitsev orgoreview.com |

Carbon-Carbon Bond Forming Reactions

The primary bromide in this compound serves as an excellent electrophilic handle for constructing new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. alevelchemistry.co.uk This can be achieved through various coupling reactions with organometallic reagents or by the alkylation of nucleophilic carbanions.

Organometallic coupling reactions provide powerful methods for forming C-C bonds. This compound can participate either as the electrophilic partner or, after conversion, as the nucleophilic partner.

Grignard Reagents: Treatment of this compound with magnesium metal in an anhydrous ether solvent forms the corresponding Grignard reagent, 11-phenylundecylmagnesium bromide . chemguide.co.uk This organometallic species behaves as a potent nucleophile and can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce further functionality. mnstate.eduleah4sci.com

Gilman Reagents (Organocuprates): As a primary alkyl halide, this compound is an ideal substrate for coupling with lithium diorganocopper reagents (Gilman reagents), such as lithium dimethylcuprate. openstax.orglibretexts.org This reaction proceeds via an SN2-like mechanism to form a new alkane by joining the alkyl group from the cuprate (B13416276) with the 11-phenylundecyl chain. libretexts.org

Suzuki-Miyaura Coupling: In this palladium-catalyzed reaction, an organohalide is coupled with an organoboron compound, typically a boronic acid or ester. wikipedia.orgmt.com this compound can serve as the halide component, reacting with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form more complex structures, such as biphenyl (B1667301) derivatives or stilbenes. libretexts.orglibretexts.org The reaction is valued for its mild conditions and tolerance of many functional groups. mt.com

Below are representative examples of coupling reactions involving this compound:

| Coupling Reaction | Organometallic Reagent | Role of this compound | Product Example |

| Gilman Coupling | Lithium Divinylcuprate | Electrophile | 13-phenyltrideca-1-ene |

| Suzuki Coupling | Phenylboronic Acid | Electrophile | 1,11-diphenylundecane |

| Grignard Reaction | 11-phenylundecylmagnesium bromide | Nucleophile Precursor | 12-phenyl-1-dodecanol (after reaction with formaldehyde) |

| Formed in situ from this compound. |

The alkylation of enolates is a fundamental C-C bond-forming reaction where a nucleophilic enolate attacks an electrophilic alkyl halide. libretexts.org As a primary alkyl halide, this compound is an excellent electrophile for such SN2 reactions, as competing elimination reactions are minimized. libretexts.orgchemistrysteps.com

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often used to completely and irreversibly form the enolate from a ketone or ester precursor. libretexts.org The resulting enolate then displaces the bromide from this compound to form the alkylated product. This methodology is central to classic synthetic strategies like the Malonic Ester Synthesis and the Acetoacetic Ester Synthesis, which allow for the preparation of carboxylic acids and methyl ketones, respectively, with an extended carbon chain. pressbooks.pub

| Enolate Source (Precursor) | Base | Alkylating Agent | Product Class |

| Cyclohexanone | LDA | This compound | α-Alkylated Ketone |

| Diethyl Malonate | NaOEt | This compound | Substituted Malonic Ester |

| Ethyl Acetoacetate | NaOEt | This compound | Substituted Acetoacetic Ester |

Reductive Dehalogenation Strategies

Reductive dehalogenation transforms the carbon-bromine bond into a carbon-hydrogen bond, effectively removing the halide to produce the parent alkane, 1-phenylundecane . This transformation can be accomplished through several methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a common and efficient method for the reduction of alkyl halides. The reaction typically involves treating this compound with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). A base, like sodium acetate or triethylamine, is often added to the reaction mixture to neutralize the hydrogen bromide (HBr) that is formed as a byproduct, preventing it from participating in side reactions.

Active metals can also be used to achieve reductive dehalogenation. A classic example is the use of zinc metal in the presence of a proton source, such as a mineral acid (e.g., HCl) or acetic acid. In this process, the zinc acts as a reducing agent, transferring electrons to the carbon-bromine bond, which leads to its cleavage and the formation of a C-H bond upon protonation by the acid. Other metal-based systems, such as magnesium in an appropriate solvent followed by a proton quench, can also effect this transformation, often proceeding through an intermediate organometallic species.

Applications of 1 Bromo 11 Phenyl Undecane in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The unique architecture of 1-bromo-11-phenyl undecane (B72203), possessing two reactive sites at opposite ends of a long lipophilic spacer, makes it a valuable building block in multi-step organic syntheses. The phenyl group can be subjected to various aromatic substitution reactions, while the bromoalkane moiety readily participates in nucleophilic substitution and coupling reactions.

While specific examples detailing the incorporation of the entire 1-bromo-11-phenyl undecane moiety into biologically active compounds are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules. Long alkyl chains appended to aromatic rings are a common feature in molecules designed to interact with biological membranes or lipophilic binding pockets of proteins. The undecane chain can serve as a hydrophobic tail, potentially enhancing the membrane permeability of a drug candidate. The terminal bromide allows for the facile introduction of various functional groups, such as amines, azides, or thiols, which are crucial for biological activity or for linking the molecule to other scaffolds. For instance, the bromo group can be displaced by a primary or secondary amine to introduce a basic center, a common feature in many pharmacologically active agents.

In the synthesis of advanced pharmaceutical intermediates, this compound can serve as a versatile starting material. Benzene (B151609) and its derivatives are fundamental to the pharmaceutical industry, acting as precursors for a wide array of drugs. The long alkyl chain of this compound can be strategically employed to introduce lipophilicity, which can be a critical determinant of a drug's pharmacokinetic profile. The bromo-functional group is a key handle for further chemical elaboration. For example, it can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then participate in carbon-carbon bond-forming reactions to construct more complex molecular architectures. Alternatively, it can undergo cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach other molecular fragments. This versatility allows for the synthesis of a diverse library of compounds for screening in drug discovery programs.

Synthesis of Functionalized Polymers and Oligomers

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be used to synthesize polymers with tailored architectures and properties.

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical composition, can be synthesized using various techniques. One common method is the "grafting from" approach, where initiating sites are created along a polymer backbone, from which the side chains are grown. This compound, or derivatives thereof, can be utilized in this context. For instance, if the phenyl group is part of a monomer that is polymerized to form a backbone, the bromo-terminated side chains can then act as initiators for a second polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would result in a graft copolymer with well-defined side chains. The long undecane spacer would provide flexibility and influence the morphology of the resulting copolymer.

A more direct application of this compound in polymer synthesis is as a precursor to a functionalized monomer or as an initiator for polymerization. The bromoalkyl group can serve as an initiator for controlled radical polymerization techniques like ATRP. cmu.edu For example, this compound could potentially initiate the polymerization of methyl methacrylate (B99206) (MMA) to produce poly(methyl methacrylate) (PMMA) chains with a phenylundecyl group at one end.

Alternatively, the bromo group can be converted to a polymerizable functional group, such as a methacrylate or styrenic moiety. The resulting monomer, containing a long alkyl-phenyl side chain, can then be copolymerized with other monomers to introduce specific functionalities into the final polymer. This approach allows for the precise control of the composition and properties of the resulting material. The incorporation of such a monomer could, for instance, enhance the hydrophobicity or modify the thermal properties of the polymer. The synthesis of graft copolymers of PMMA has been achieved through free radical polymerization, demonstrating the versatility of grafting techniques. nih.gov

A significant application of bromoalkyl-functionalized molecules is in the development of anion exchange membranes (AEMs) for use in fuel cells and other electrochemical devices. In a relevant study, bromoalkyl-functionalized poly(olefins) were synthesized by copolymerizing an olefin with 11-bromo-1-undecene. osti.govacs.org Although this precursor is not this compound, the resulting polymer contains pendant bromoalkyl chains that are structurally similar.

These bromoalkyl groups are then quaternized by reacting them with a tertiary amine, such as trimethylamine (B31210), to introduce positively charged quaternary ammonium (B1175870) groups. osti.govacs.org These cationic sites are responsible for the anion conductivity of the membrane. The long alkyl chains serve as flexible spacers, which can lead to improved phase separation between the hydrophobic poly(olefin) backbone and the hydrophilic, ion-conducting domains. This well-defined morphology is crucial for achieving high ionic conductivity and mechanical stability.

Research has shown that poly(olefin)-based AEMs with multiple cations per side chain can exhibit significantly higher hydroxide (B78521) conductivities. osti.govacs.org For example, AEMs with three cations per side chain have shown hydroxide conductivities up to 201 mS/cm at 80 °C in liquid water, a substantial improvement over those with a single cation (68 mS/cm at 80 °C). osti.govacs.org Furthermore, these materials have demonstrated excellent chemical and dimensional stability, with high retention of ionic conductivity after prolonged exposure to alkaline conditions. osti.govacs.org Fuel cells constructed with these high-performance poly(olefin) AEMs have achieved impressive peak power densities. osti.govacs.org

Data Tables

Table 1: Properties of High-Performance Poly(olefin) Anion Exchange Membranes

| Property | Single-Cation AEM | Triple-Cation AEM |

| Hydroxide Conductivity (80 °C, liquid water) | 68 mS/cm | 201 mS/cm |

| Ionic Conductivity (80 °C, 95% RH) | Not Reported | 115 mS/cm |

| Ionic Conductivity (80 °C, 50% RH) | Not Reported | 11 mS/cm |

| Ionic Conductivity Retention (1 M NaOH, 80 °C, 1000 h) | Not Reported | >85% |

| Fuel Cell Peak Power Density (H₂/O₂, 70 °C) | Not Reported | 0.94 W/cm² |

Data sourced from studies on bromoalkyl-functionalized poly(olefins). osti.govacs.org

Synthesis of Antimicrobial Polymers

The incorporation of this compound into polymer structures is a key strategy for developing advanced antimicrobial materials. The primary mechanism involves leveraging the bromo- group to introduce cationic charges, which are known to be effective in disrupting the negatively charged cell membranes of bacteria.

A common approach is the quaternization of amines. The bromo- group on the undecane chain readily reacts with tertiary amines to form quaternary ammonium salts. researchgate.net This reaction can be performed on a pre-formed polymer containing tertiary amine side chains, or this compound can be first modified with a polymerizable group and then copolymerized. The resulting polymer possesses pendant side chains with a cationic head and a long hydrophobic tail (the 11-phenylundecyl group). This amphiphilic structure is crucial for antimicrobial activity, as the hydrophobic tail can penetrate the lipid bilayer of bacterial membranes, leading to cell lysis and death. researchgate.net

| Reactant 1 | Reactant 2 (Example) | Resulting Structure Fragment | Role in Antimicrobial Activity |

| This compound | Trimethylamine | -N⁺(CH₃)₃Br⁻ | Cationic group disrupts bacterial cell membrane. |

| This compound | Pyridine | -N⁺(C₅H₅)Br⁻ | Cationic group disrupts bacterial cell membrane. |

The long phenylundecyl chain enhances the efficacy of these polymers by facilitating insertion into the hydrophobic core of the bacterial membrane.

Development of Surface-Modified Materials and Self-Assembled Monolayers

The dual functionality of this compound makes it an excellent candidate for modifying the properties of various surfaces, from metals to oxides.

The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the covalent attachment of the 11-phenylundecyl chain to a variety of substrates. Surfaces that possess nucleophilic groups, such as the hydroxyl (-OH) groups on silica (B1680970) or glass, can be activated to react with the bromo-terminus. This process grafts the long, hydrophobic phenyl-alkyl chains onto the otherwise hydrophilic surface, dramatically altering its properties, such as wettability and adhesion. ipfdd.de This surface modification can transform a high-energy surface into a low-energy, hydrophobic one, which is useful for applications ranging from anti-fouling coatings to specialized electronic components.

For modification of noble metal surfaces, particularly gold, the bromo- group is typically converted into a thiol (-SH) group, which has a strong affinity for gold. This conversion is a straightforward nucleophilic substitution, often achieved by reacting this compound with a sulfur nucleophile like thiourea (B124793) followed by hydrolysis, or with sodium hydrosulfide (B80085).

The resulting molecule, 11-phenyl-1-undecanethiol, can then spontaneously form highly ordered self-assembled monolayers (SAMs) on gold surfaces. In this arrangement, the thiol group acts as a robust anchor to the gold substrate, while the alkyl chains extend away from the surface. The terminal phenyl groups form the new surface interface, influencing the final surface properties through π-π stacking and van der Waals interactions. These SAMs are used in a wide array of applications, including biosensors, molecular electronics, and corrosion inhibition.

| Starting Material | Reagent | Product |

| This compound | 1. Thiourea 2. NaOH (hydrolysis) | 11-phenyl-1-undecanethiol |

Utility in Supramolecular Chemistry Building Blocks

The defined length and distinct end-groups of this compound make it a valuable component for the rational design of complex supramolecular architectures.

In supramolecular chemistry and coordination chemistry, this compound can be used as a precursor to synthesize long-chain ligands. The bromine atom can be substituted with a variety of coordinating groups, such as pyridines, bipyridines, phosphines, or amines. The resulting molecule acts as a ligand where the coordinating head group can bind to a metal center, the long undecane chain serves as a flexible spacer or linker, and the terminal phenyl group can be used to tune solubility or to participate in aromatic stacking interactions within the final supramolecular assembly. These long linkers are instrumental in constructing metal-organic frameworks (MOFs), coordination polymers, and other complex, multi-component systems.

The inherent structure of this compound, with a polar bromo- group and a large nonpolar phenyl-alkyl segment, is the foundation of an amphiphile. This amphiphilic character can be significantly enhanced by converting the bromine into a more hydrophilic or charged headgroup. For example, reaction with trimethylamine yields a cationic surfactant, as discussed in the context of antimicrobial polymers. Other transformations can introduce anionic headgroups (e.g., via reaction with sulfite (B76179) salts to form sulfonates) or neutral, polar headgroups (e.g., by reacting with polyethylene (B3416737) glycol chains). These resulting amphiphilic molecules can self-assemble in solution to form micelles, vesicles, or other nanostructures, which are of interest for drug delivery, catalysis, and materials science.

| Hydrophobic Tail | Original Headgroup | Example Modified Headgroup | Resulting Amphiphile Class |

| 11-phenylundecyl | -Br | -N⁺(CH₃)₃Br⁻ | Cationic Surfactant |

| 11-phenylundecyl | -Br | -SO₃⁻Na⁺ | Anionic Surfactant |

| 11-phenylundecyl | -Br | -(OCH₂CH₂)nOH | Non-ionic Surfactant |

Mechanistic Investigations of Reactions Involving 1 Bromo 11 Phenyl Undecane

Elucidation of Nucleophilic Substitution Pathways (SN1 vs. SN2 Dominance)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and for an alkyl halide like 1-bromo-11-phenyl undecane (B72203), two primary pathways are considered: the unimolecular (SN1) and bimolecular (SN2) mechanisms. The structure of the substrate is the most critical factor in determining which pathway dominates.

1-Bromo-11-phenyl undecane is a primary alkyl halide, meaning the carbon atom bonded to the bromine is only attached to one other carbon atom. This structural feature is paramount in dictating the reaction mechanism.

SN1 Pathway: This mechanism proceeds through a two-step process, with the rate-limiting formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.commasterorganicchemistry.com For this compound, an SN1 reaction would require the formation of a primary carbocation. Primary carbocations are notoriously unstable and high in energy, making their formation extremely slow. youtube.commasterorganicchemistry.com Consequently, the SN1 pathway is significantly disfavored for this substrate under typical nucleophilic substitution conditions.

| Feature | SN1 Pathway | SN2 Pathway | Dominance for this compound |

| Substrate Class | Favored for 3° > 2° | Favored for Methyl > 1° > 2° | SN2 (It is a 1° alkyl halide) savemyexams.com |

| Mechanism | Two steps, via carbocation | One concerted step | SN2 |

| Intermediate Stability | Requires stable carbocation | No intermediate | SN2 (1° carbocation is highly unstable) masterorganicchemistry.com |

| Steric Hindrance | Less sensitive | Highly sensitive (favors less hindrance) | SN2 (C-1 is sterically accessible) youtube.com |

Kinetic Studies and Determination of Rate-Limiting Steps

The kinetics of a reaction provide quantitative evidence for a proposed mechanism. The rate law, which describes how the reaction rate depends on reactant concentrations, is distinct for SN1 and SN2 reactions.

SN2 Kinetics: The SN2 mechanism is a bimolecular process, meaning two species (the substrate and the nucleophile) are involved in the rate-limiting step. savemyexams.com The reaction rate is therefore dependent on the concentration of both this compound and the attacking nucleophile. libretexts.org The rate law is expressed as:

SN1 Kinetics: The SN1 mechanism is a unimolecular process, where the rate-limiting step involves only the substrate molecule dissociating to form a carbocation. masterorganicchemistry.com The rate is independent of the nucleophile's concentration. The rate law is:

Rate = k[C₁₇H₂₇Br] This is a first-order reaction. libretexts.org The slow, rate-limiting step is the spontaneous departure of the bromide ion to form the carbocation. libretexts.org

Given the dominance of the SN2 pathway, experimental kinetic studies on this compound would be expected to show second-order kinetics.

| Parameter | Expected SN1 Kinetics | Expected SN2 Kinetics |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Overall Order | First-order libretexts.org | Second-order youtube.com |

| Rate-Limiting Step | Formation of carbocation masterorganicchemistry.com | Nucleophilic attack and leaving group departure masterorganicchemistry.com |

| Effect of [Nucleophile] | No effect on rate masterorganicchemistry.com | Rate is directly proportional libretexts.org |

Stereochemical Outcomes and Control in Reactions

Stereochemistry describes the 3D arrangement of atoms and is a critical aspect of reaction mechanisms. Although this compound itself is achiral (the C-1 carbon has two identical hydrogen atoms), the stereochemical course of its reactions follows the strict rules of the underlying mechanism.

SN2 Stereochemistry: The SN2 reaction is stereospecific and proceeds with a complete inversion of configuration at the reacting carbon center. libretexts.orglibretexts.org This is often called a Walden inversion. The nucleophile attacks from the side opposite to the leaving group (backside attack). lumenlearning.com While this inversion cannot be observed as a change in optical activity for the achiral product of this compound, the reaction trajectory is nonetheless fixed. If one of the hydrogen atoms on C-1 were replaced with its isotope, deuterium, to create a chiral center, the reaction would convert one enantiomer into the other.

SN1 Stereochemistry: The SN1 reaction proceeds through a planar, achiral carbocation intermediate. libretexts.org The nucleophile can then attack this flat intermediate from either face with roughly equal probability. lumenlearning.com This leads to racemization , the formation of an approximately 50:50 mixture of enantiomers (inversion and retention products). libretexts.orglumenlearning.com A slight preference for the inversion product is sometimes observed because the departing leaving group may momentarily shield one face of the carbocation. libretexts.org

Since this compound reacts via the SN2 mechanism, its substitution reactions are characterized by a predictable inversion of stereochemistry at the C-1 position.

| Mechanism | Intermediate | Nucleophile Attack | Stereochemical Outcome |

| SN1 | Planar Carbocation libretexts.org | From either face | Racemization (mixture of inversion and retention) lumenlearning.com |

| SN2 | None (Transition State) | Backside attack only lumenlearning.com | Complete Inversion libretexts.orglibretexts.org |

Role of Catalysts and Additives in Reaction Mechanisms

While many nucleophilic substitutions proceed without catalysts, certain additives can significantly accelerate reactions or alter their course.

Phase-Transfer Catalysis (for SN2 reactions): A common challenge in SN2 reactions with long-chain substrates like this compound is solubility. The substrate is nonpolar, while many potent nucleophiles (e.g., NaOH, NaCN) are ionic salts, insoluble in organic solvents. A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can solve this. The PTC transports the nucleophile anion from the aqueous or solid phase into the organic phase where the substrate is dissolved, allowing the SN2 reaction to proceed at a much faster rate.

Lewis Acid Catalysis (for SN1-type reactions): In cases where an SN1 reaction is desired but the leaving group is poor, a Lewis acid like silver nitrate (B79036) (AgNO₃) can be used. The silver ion coordinates to the bromine atom, weakening the C-Br bond and promoting its departure to form a carbocation. masterorganicchemistry.com However, for a primary substrate like this compound, this would still lead to a high-energy primary carbocation and is not a common strategy.

Transition Metal Catalysis: The C(sp³)–Br bond in this compound can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi, Suzuki). In these mechanisms, the catalyst (typically based on palladium, nickel, or copper) undergoes an oxidative addition into the C-Br bond, initiating a catalytic cycle that is entirely different from SN1/SN2 pathways. lookchem.com

Transition State Analysis and Energy Profiles

The energy profile of a reaction illustrates the energy changes as reactants are converted into products, passing through transition states and intermediates.

SN2 Transition State: The SN2 reaction has a single transition state and no intermediates. masterorganicchemistry.com For this compound, the transition state is a trigonal bipyramidal structure where the central carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion. masterorganicchemistry.com The three non-reacting groups (one carbon and two hydrogens) lie in a plane. This is a high-energy, crowded state, but for a primary halide, its energy is significantly lower than that of a primary carbocation.

The comparison of the energy profiles clearly explains the dominance of the SN2 pathway. The activation energy for the concerted SN2 process is much lower than the activation energy required for the initial C-Br bond cleavage in an SN1 process.

| Feature | SN1 Pathway | SN2 Pathway |

| Energy Profile | Two steps, one intermediate libretexts.org | One step, no intermediate masterorganicchemistry.com |

| Highest Energy Species | Transition state leading to carbocation masterorganicchemistry.com | Trigonal bipyramidal transition state masterorganicchemistry.com |

| Relative Activation Energy | Very High (for a 1° halide) | Moderate |

| Conclusion for Substrate | Energetically unfavorable | Energetically favorable pathway |

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 Bromo 11 Phenyl Undecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 1-bromo-11-phenyl undecane (B72203) in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is employed to unambiguously determine the connectivity of every atom in the molecule. researchgate.net

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For 1-bromo-11-phenyl undecane, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the phenyl group, the benzylic protons adjacent to the phenyl ring, the long polymethylene chain, and the protons on the carbon bearing the bromine atom.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments. bhu.ac.in Aromatic organic molecules typically show ¹³C NMR chemical shifts greater than 100 ppm. researchgate.net The spectrum for this compound would show signals for the six aromatic carbons, nine distinct methylene (B1212753) carbons in the alkyl chain, and the terminal carbon attached to the bromine. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the methylene-rich nature of the undecane chain.

Two-dimensional NMR techniques are essential for assembling the complete molecular structure. e-bookshelf.de

COSY (COrrelation SpectroscopY) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, strong correlations would be observed between adjacent methylene groups along the entire length of the undecane chain, confirming its linear nature.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduresearchgate.net Key HMBC correlations would include those from the benzylic protons (H-11) to the aromatic carbons and from the protons at C-2 to the brominated carbon (C-1), thus confirming the positions of the phenyl and bromo substituents at opposite ends of the undecane chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT Information | Key HMBC Correlations |

| C1 (-CH₂Br) | ~3.40 (t, J ≈ 6.8 Hz) | ~34.0 | CH₂ | H2 → C1, C3 |

| C2 | ~1.85 (quint) | ~28.8 | CH₂ | H1 → C2; H3 → C2 |

| C3 | ~1.43 (m) | ~28.2 | CH₂ | H1, H2, H4, H5 → C3 |

| C4-C8 | ~1.26-1.35 (br m) | ~29.1-29.5 | CH₂ | - |

| C9 | ~1.30 (m) | ~29.6 | CH₂ | H8, H10 → C9 |

| C10 | ~1.63 (quint) | ~31.4 | CH₂ | H9, H11 → C10 |

| C11 (-CH₂Ph) | ~2.60 (t, J ≈ 7.6 Hz) | ~36.0 | CH₂ | H10 → C11; H-ortho, H-ipso → C11 |

| C-ipso | - | ~142.8 | C | H-ortho, H11 → C-ipso |

| C-ortho | ~7.28 (d) | ~128.4 | CH | H-meta, H11 → C-ortho |

| C-meta | ~7.19 (t) | ~128.3 | CH | H-ortho, H-para → C-meta |

| C-para | ~7.17 (t) | ~125.6 | CH | H-meta → C-para |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (EI, ESI, MALDI)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of this compound. The choice of ionization technique influences the resulting mass spectrum. iaea.org

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M⁺) for C₁₇H₂₇Br would appear as a characteristic doublet with equal intensity at m/z 310 and 312, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Key fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ at m/z 231, and cleavage at the benzylic position, which is highly favored, to produce the tropylium (B1234903) ion at m/z 91. Other fragments would arise from cleavage along the aliphatic chain.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that typically yield the pseudo-molecular ion, such as [M+H]⁺ or [M+Na]⁺, with minimal fragmentation. iaea.orgnih.gov These methods are ideal for unequivocally confirming the molecular weight of the compound.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (EI-MS)

| m/z Value | Ion Identity | Description |

| 312/310 | [C₁₇H₂₇Br]⁺ | Molecular Ion (M⁺) doublet due to ⁸¹Br/⁷⁹Br isotopes |

| 231 | [C₁₇H₂₇]⁺ | Loss of Bromine radical (•Br) |

| 171/169 | [C₅H₁₀Br]⁺ | Cleavage of the C5-C6 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion, from benzylic cleavage |

| 55, 69, 83 | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragments |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. spectroscopyonline.com The spectra of this compound are dominated by features of the long alkyl chain and the terminal phenyl and bromo groups.

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 2960 cm⁻¹ correspond to the symmetric and asymmetric stretching of the numerous C-H bonds in the methylene (CH₂) groups. mdpi.com Weaker bands above 3000 cm⁻¹ are characteristic of the C-H stretches on the aromatic ring.

C=C Stretching: The phenyl group gives rise to a series of characteristic bands in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the aromatic ring.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a strong absorption in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹. scialert.net

Raman spectroscopy is particularly sensitive to the non-polar bonds and symmetric vibrations, making it effective for analyzing the C-C backbone of the alkyl chain and the symmetric breathing modes of the phenyl ring. americanpharmaceuticalreview.com

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| ~720 | C-H Bend (Rocking) | Long (CH₂) Chain |

| 690-770 | C-H Bend (Out-of-plane) | Monosubstituted Benzene (B151609) |

| 500-600 | C-Br Stretch | Alkyl Bromide |

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for verifying the purity of synthesized this compound and for monitoring the progress of reactions in which it is involved.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for GC analysis, often coupled with a Mass Spectrometer (GC-MS) for definitive peak identification. ijpsr.comjmchemsci.com Purity is assessed by the presence of a single major peak in the chromatogram. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is typically used. uin-alauddin.ac.id During a synthesis, GC can be used to track the disappearance of starting materials and the appearance of the product at its characteristic retention time.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis. scribd.com For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. sielc.com A C18 or a phenyl-hexyl stationary phase column with a mobile phase gradient of acetonitrile (B52724) and water would effectively separate the compound from more polar or less polar impurities. sigmaaldrich.com Detection is commonly achieved using a UV detector, which is sensitive to the phenyl group's chromophore.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound itself may be a liquid or low-melting solid, X-ray crystallography can be performed on suitable solid derivatives to provide an exact three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule. researchgate.net